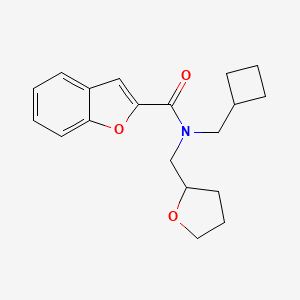
N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, also known as MPDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPDC belongs to the family of piperidine compounds and has been synthesized using different methods.
作用機序
The mechanism of action of N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is not fully understood. However, it has been suggested that N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been found to exhibit various biochemical and physiological effects. In animal studies, N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been found to increase acetylcholine levels in the brain, which can improve cognitive function. N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has also been found to reduce the levels of oxidative stress markers in the brain, which can protect against neurodegeneration. In cancer research, N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
One of the advantages of using N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide in lab experiments is its high potency and selectivity. N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been found to exhibit potent neuroprotective and anticancer effects at low concentrations. However, one of the limitations of using N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide. One potential direction is to further investigate the mechanism of action of N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, particularly its interactions with the NMDA receptor and acetylcholinesterase. Another direction is to explore the potential applications of N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide in other fields, such as drug delivery and material science. Additionally, the development of more efficient methods for synthesizing N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide could lead to the production of more potent and selective compounds.
合成法
N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide can be synthesized using different methods, including the reaction of 3-methoxybenzoyl chloride with N,N-dimethylpiperidine in the presence of a base, such as triethylamine. The reaction results in the formation of N~1~,N~1~-dimethyl-3-methoxybenzamide, which can be further reacted with oxalyl chloride to form N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide.
科学的研究の応用
N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been extensively studied for its potential applications in various fields, including neuroscience, drug discovery, and cancer research. In neuroscience, N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been found to exhibit neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has also been studied as a potential drug candidate for the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
特性
IUPAC Name |
4-N-(3-methoxyphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-18(2)16(21)19-9-7-12(8-10-19)15(20)17-13-5-4-6-14(11-13)22-3/h4-6,11-12H,7-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEYUXQFBRGNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N'-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5493388.png)
![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B5493390.png)
![N-(2,4-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5493393.png)
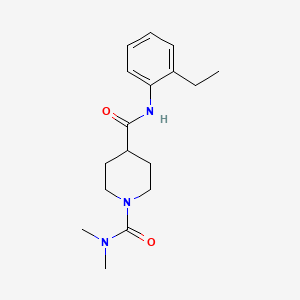
![2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid](/img/structure/B5493401.png)
![1-benzyl-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5493409.png)
![N,4-dimethyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5493413.png)
![N-(2,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5493418.png)
![2-(3-fluoro-4-methylphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]acetamide](/img/structure/B5493440.png)
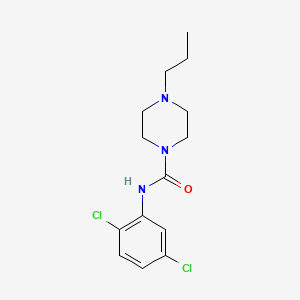
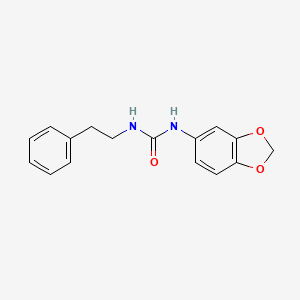
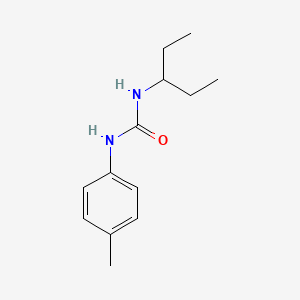
![1-{[6-(azocan-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-D-prolinamide](/img/structure/B5493463.png)
